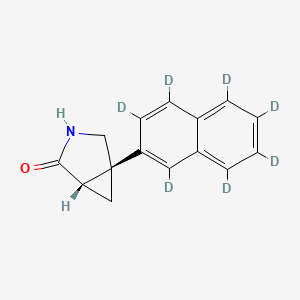

Centanafadine lactam-d7

Description

Centanafadine lactam-d7 is a deuterated analog of centanafadine, a novel triple reuptake inhibitor (TRI) targeting norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters. The deuterated form is typically used in pharmacokinetic or metabolic studies to enhance drug stability and traceability. Key characteristics of centanafadine include sustained-release (SR) formulations, which improve tolerability and reduce adverse events (AEs) compared to immediate-release versions .

Properties

Molecular Formula |

C15H13NO |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

(1S,5R)-5-(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl)-3-azabicyclo[3.1.0]hexan-2-one |

InChI |

InChI=1S/C15H13NO/c17-14-13-8-15(13,9-16-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2,(H,16,17)/t13-,15+/m1/s1/i1D,2D,3D,4D,5D,6D,7D |

InChI Key |

GQKAGDXKQJXWOB-LWZXRGAOSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[C@@]34C[C@@H]3C(=O)NC4)[2H])[2H])[2H] |

Canonical SMILES |

C1C2C1(CNC2=O)C3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of centanafadine lactam-d7 involves the incorporation of deuterium atoms into the lactam structure of centanafadine. This process typically requires the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule. The exact synthetic route and reaction conditions can vary, but they generally involve multiple steps of organic synthesis, including the formation of the lactam ring and subsequent deuteration .

Industrial Production Methods

Industrial production of centanafadine lactam-d7 would likely involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents on an industrial scale can be challenging due to the cost and availability of these materials, but advancements in synthetic chemistry have made it more feasible .

Chemical Reactions Analysis

Types of Reactions

Centanafadine lactam-d7 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of centanafadine lactam-d7 could lead to the formation of a ketone or aldehyde, while reduction could yield an alcohol .

Scientific Research Applications

Centanafadine lactam-d7 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

Biology: Investigated for its effects on neurotransmitter levels and potential therapeutic applications in neurological disorders.

Medicine: Explored as a treatment for ADHD due to its ability to modulate norepinephrine, dopamine, and serotonin levels.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies

Mechanism of Action

Centanafadine lactam-d7 exerts its effects by inhibiting the reuptake of norepinephrine, dopamine, and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving symptoms of ADHD. The molecular targets of centanafadine lactam-d7 include the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT) .

Comparison with Similar Compounds

Efficacy Profile

Efficacy was assessed using the Adult ADHD Investigator Symptom Rating Scale (AISRS) or ADHD Rating Scale (ADHD-RS). Results are summarized below:

Notes:

Pharmacological Mechanism

Centanafadine’s triple reuptake inhibition contrasts with the dual (atomoxetine: NET-selective) or single (stimulants: DAT/NET-focused) mechanisms of comparators. At 400 mg/d, centanafadine achieves 91% NET occupancy but lower SERT (44.3%) and DAT (47.1%) occupancy . This broader mechanism may explain its balanced efficacy-safety profile compared to stimulants, which exhibit higher DAT occupancy linked to adverse effects like appetite suppression .

Q & A

Q. What is the pharmacological rationale for using deuterium-labeled Centanafadine (Centanafadine lactam-d7) in pharmacokinetic studies?

Centanafadine lactam-d7, a deuterated analog of Centanafadine, is employed in mass spectrometry-based assays to enhance precision in quantifying drug metabolism and distribution. Deuterium labeling reduces interference from endogenous compounds, improving signal specificity in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method enables accurate tracking of Centanafadine’s absorption, distribution, metabolism, and excretion (ADME) profiles in preclinical models .

Q. How do researchers validate the selectivity of Centanafadine lactam-d7 as a tracer in competitive binding assays?

Competitive binding assays using Centanafadine lactam-d7 require parallel experiments with unlabeled Centanafadine to confirm displacement specificity. Researchers measure inhibition constants (Ki) for norepinephrine (NE), dopamine (DA), and serotonin (5-HT) transporters (IC50: 6 nM, 38 nM, and 83 nM, respectively) using radioligands like [³H]nisoxetine (NET), [³H]WIN-35,428 (DAT), and [³H]citalopram (SERT). Discrepancies in displacement curves between labeled and unlabeled compounds may indicate isotopic effects, necessitating cross-validation with orthogonal techniques (e.g., surface plasmon resonance) .

Q. What experimental design considerations are critical for replicating Centanafadine’s efficacy in ADHD rodent models?

Rodent studies should employ double-blind, placebo-controlled designs with standardized ADHD behavioral endpoints (e.g., locomotor activity in open-field tests, attention metrics in 5-choice serial reaction time tasks). Dose-response curves must account for Centanafadine’s dual NE/DA reuptake inhibition, with high-dose groups (e.g., 10–20 mg/kg) tested against low-dose (2–5 mg/kg) and vehicle controls. Stratification by sex and age is critical, as dopamine transporter expression varies across developmental stages .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data from Phase 2 and Phase 3 trials of Centanafadine in adult ADHD populations?

Phase 2 trials reported small but significant efficacy (Cohen’s d = 0.3–0.4), whereas Phase 3 trials demonstrated larger effect sizes (d = 0.6–0.8). This discrepancy may stem from differences in trial design: Phase 3 studies used fixed-dose regimens (200–400 mg/day) and stricter patient stratification (e.g., prior stimulant exposure vs. naïve). Researchers should conduct meta-analyses adjusting for covariates like baseline ADHD Rating Scale (ADHD-RS-5) scores and comorbidities (e.g., anxiety) using mixed-effects models .

Q. What methodological approaches address the confounding effects of Centanafadine’s serotonin transporter (SERT) inhibition in ADHD models?

While Centanafadine primarily targets NE/DA transporters, its SERT inhibition (IC50 = 83 nM) may confound behavioral outcomes. To isolate NE/DA effects, researchers can co-administer selective SERT blockers (e.g., citalopram) in rodent models or use SERT-KO mice. Alternatively, computational modeling (e.g., molecular dynamics simulations) can predict binding site interactions to differentiate transporter affinities .

Q. How do researchers optimize LC-MS/MS parameters for detecting Centanafadine lactam-d7 in complex biological matrices?

Key parameters include:

- Chromatography : Reverse-phase C18 columns with gradient elution (0.1% formic acid in acetonitrile/water) to resolve Centanafadine lactam-d7 from endogenous lipids.

- Mass Spectrometry : Multiple reaction monitoring (MRM) transitions (e.g., m/z 389.2 → 100.1 for Centanafadine; m/z 396.2 → 107.1 for lactam-d7) with dwell times ≥50 ms to enhance sensitivity.

- Validation : Spike-and-recovery assays in plasma, CSF, and brain homogenates to confirm linearity (R² > 0.99), precision (CV < 15%), and limits of quantification (LOQ ≤ 1 ng/mL) .

Q. What statistical methods are recommended for analyzing pooled data from Centanafadine trials with heterogeneous patient cohorts?

Mixed-model repeated measures (MMRM) are preferred for pooled analyses to handle missing data and baseline heterogeneity. Covariates such as prior stimulant use, body weight-adjusted dosing, and ADHD subtype (inattentive vs. hyperactive) should be included as fixed effects. Sensitivity analyses (e.g., tipping-point analysis) assess robustness against unmeasured confounders .

Methodological Challenges and Solutions

Q. How to mitigate batch variability in synthesizing Centanafadine lactam-d7 for preclinical studies?

Batch variability arises from incomplete deuteration or isotopic scrambling. Quality control measures include:

- NMR Validation : Ensure >98% deuteration at specified positions (e.g., aromatic ring positions).

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) to confirm isotopic integrity.

- Cross-Validation : Compare pharmacokinetic parameters (e.g., AUC, Cmax) between batches in Sprague-Dawley rats .

Q. What strategies resolve discrepancies between in vitro binding assays and in vivo efficacy for Centanafadine?

Discrepancies may arise from blood-brain barrier (BBB) penetration limitations or active metabolites. Solutions include:

- BBB Permeability Assays : Parallel artificial membrane permeability assay (PAMPA) or in situ brain perfusion.

- Metabolite Profiling : LC-MS/MS identification of active metabolites (e.g., N-desmethyl-Centanafadine) in microsomal incubations.

- Pharmacodynamic Modeling : Link receptor occupancy (PET imaging) to behavioral outcomes .

Q. How to design a longitudinal study assessing Centanafadine’s neurodevelopmental safety in pediatric ADHD models?

Juvenile rodent models (postnatal days 21–60) should evaluate dose-dependent effects on neurodevelopment:

- Endpoints : Dopaminergic synapse density (immunohistochemistry), cognitive flexibility (attentional set-shifting tasks).

- Controls : Age-matched vehicle and methylphenidate-treated groups.

- Omics Integration : RNA sequencing of prefrontal cortex tissue to identify pathways altered by chronic Centanafadine exposure .

Data Presentation and Reproducibility

- Tables : Include raw IC50/EC50 values with 95% confidence intervals for transporter assays .

- Graphs : Forest plots for meta-analyses of clinical trial data, highlighting effect sizes and heterogeneity (I² statistics) .

- Reproducibility Checklist : Detailed LC-MS/MS parameters, rodent strain/vendor, and ADHD-RS-5 scoring criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.